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molecular formula C13H16N2O3 B8309043 Pyrrolidine-2-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide

Pyrrolidine-2-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide

Cat. No. B8309043
M. Wt: 248.28 g/mol
InChI Key: JUJMCPIJEYCNDP-UHFFFAOYSA-N
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Patent
US07825256B2

Procedure details

2-[(Benzo[1,3]dioxol-5-ylmethyl)-carbamoyl]-pyrrolidine-1-carboxylic acid tert-butyl ester (278 mg, 0.80 mmol) was dissolved in DCM:TFA (1:1, 6 mL) and stirred at room temperature for 3 hours. After this period, the solution was concentrated down under vacuum. The crude material was diluted in DCM (50 mL) and washed with 1M NaOH (aq) (50 mL) to afford the crude residue. The crude product was purified by Flash chromatography (0-10% methanol/DCM gradient) to afford 85.1 mg (43%) of pyrrolidine-2-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide. [M+H]+ 249.08.
Name
DCM TFA
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[C:13](=[O:25])[NH:14][CH2:15][C:16]1[CH:24]=[CH:23][C:19]2[O:20][CH2:21][O:22][C:18]=2[CH:17]=1)=O)(C)(C)C>C(Cl)Cl.C(O)(C(F)(F)F)=O>[O:20]1[C:19]2[CH:23]=[CH:24][C:16]([CH2:15][NH:14][C:13]([CH:9]3[CH2:10][CH2:11][CH2:12][NH:8]3)=[O:25])=[CH:17][C:18]=2[O:22][CH2:21]1 |f:1.2|

Inputs

Step One
Name
Quantity
278 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CCC1)C(NCC1=CC2=C(OCO2)C=C1)=O
Name
DCM TFA
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl.C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After this period
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated down under vacuum
ADDITION
Type
ADDITION
Details
The crude material was diluted in DCM (50 mL)
WASH
Type
WASH
Details
washed with 1M NaOH (aq) (50 mL)
CUSTOM
Type
CUSTOM
Details
to afford the crude residue
CUSTOM
Type
CUSTOM
Details
The crude product was purified by Flash chromatography (0-10% methanol/DCM gradient)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)CNC(=O)C2NCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 85.1 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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